
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles containing one nitrogen atom. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-ylidene)acetate hydrochloride typically begins with the preparation of the starting material, (N-Boc-azetidin-3-ylidene)acetate. This is achieved through the Horner–Wadsworth–Emmons reaction of azetidin-3-one, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The resulting product undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride undergoes several types of chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester, forming heterocyclic amino acid derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form novel heterocyclic compounds.
Common Reagents and Conditions
Aza-Michael Addition: Typically involves the use of DBU as a catalyst and acetonitrile as the solvent at elevated temperatures (e.g., 65°C).
Suzuki–Miyaura Cross-Coupling: Involves the use of palladium catalysts and boronic acids under standard cross-coupling conditions.
Major Products
The major products formed from these reactions include various 3-substituted 3-(acetoxymethyl)azetidines and other heterocyclic amino acid derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 2-(azetidin-3-ylidene)acetate hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The azetidine ring’s unique structural features may contribute to its biological activities by facilitating interactions with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring instead of an azetidine ring.
Azetidine derivatives: Various azetidine-containing compounds with different substituents and functional groups.
Pyrrolidine, piperidine, and morpholine derivatives: Other NH-heterocyclic compounds with different ring sizes and structures.
The uniqueness of this compound lies in its specific azetidine ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds .
Eigenschaften
Molekularformel |
C6H10ClNO2 |
|---|---|
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
methyl 2-(azetidin-3-ylidene)acetate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h2,7H,3-4H2,1H3;1H |
InChI-Schlüssel |
NCYVLUNNKUYSMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C1CNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



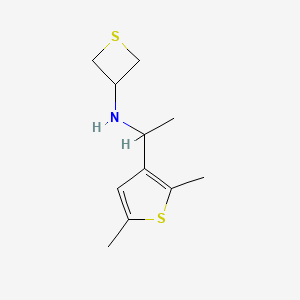
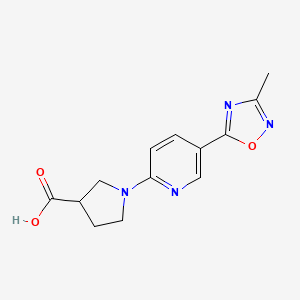
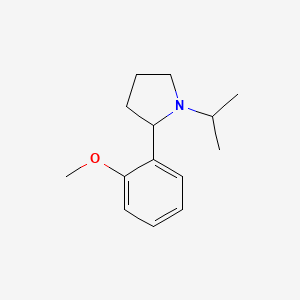
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
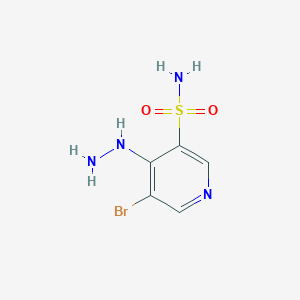
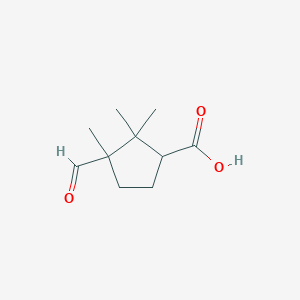
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
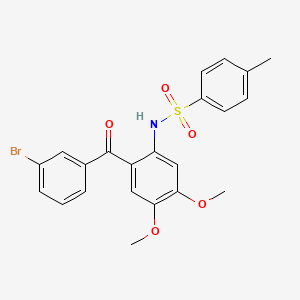
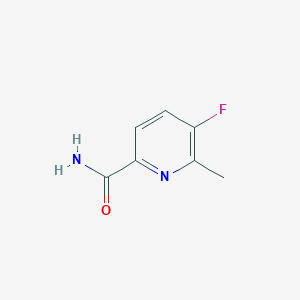
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)
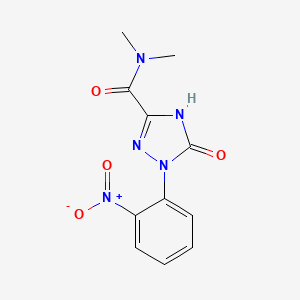
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
